![molecular formula C21H24N2O5S B2469508 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428349-44-3](/img/structure/B2469508.png)
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Cytotoxic Agents in Cancer Research
N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide and related compounds have been studied for their potential use as cytotoxic agents in cancer research. Novel N-arylpyrazole derivatives bearing the sulfonamide moiety, synthesized by condensation reactions involving similar structures, exhibited promising cytotoxicity against human tumor cell lines such as MCF-7, Hela, and A549. These compounds, including pyrazole derivatives with methoxy groups, showed significant inhibition of cell growth, outperforming established drugs like celecoxib and cisplatin in some instances (Duan et al., 2016).
Antimicrobial and Antihypertensive Potential
Sulfonamide derivatives, including structures related to N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, have been explored for their potential as antimicrobial and antihypertensive agents. Research has focused on synthesizing and characterizing quinazoline derivatives for these purposes. Some of these compounds demonstrated significant diuretic and antihypertensive activities, with one specific compound showing the most potent effects in the series studied (Rahman et al., 2014).
Allosteric Antagonists in Immunology
In immunology, indazole arylsulfonamides, which are structurally related to the compound , have been synthesized and examined as human CC-chemokine receptor 4 (CCR4) antagonists. These compounds, including those with methoxy- or hydroxyl-containing groups, have shown potent antagonistic properties against CCR4, an important target in various immunological responses. This research highlights the potential of these compounds in modulating immune responses (Procopiou et al., 2013).
Environmental Degradation of Sulfonamides
Studies have also been conducted on the environmental degradation of sulfonamides, which are structurally related to the compound of interest. A novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation was identified for the degradation of these compounds, leading to the elimination of sulfonamide antibiotics from the environment. This research is crucial for understanding and mitigating the environmental impact of such compounds (Ricken et al., 2013).
Mechanism of Action
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-23-18-13-17(9-10-19(18)28-20(23)24)29(25,26)22-14-21(11-3-4-12-21)15-5-7-16(27-2)8-6-15/h5-10,13,22H,3-4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBMTUOFPXNFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.